molecular formula C8H9Cl2NO B8787866 (4,5-Dichloro-2-methoxyphenyl)methanamine

(4,5-Dichloro-2-methoxyphenyl)methanamine

Cat. No. B8787866
M. Wt: 206.07 g/mol
InChI Key: LQPLYIVGXQPUPT-UHFFFAOYSA-N
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Patent
US09227978B2

Procedure details

To a solution of 2-(4,5-dichloro-2-methoxybenzyl)isoindoline-1,3-dione (1.8 g, 5 mmol) in EtOH (5 mL), hydrazine hydrate (1.34 g, 27 mmol) was added and the resulting mixture was stirred at reflux for 1 h. The mixture was concentrated in vacuo and the residue was purified by flash column chromatography on silica gel (dichloromethane/methanol=20:1) to afford the desired product (0.8 g, 78% yield).
Name
2-(4,5-dichloro-2-methoxybenzyl)isoindoline-1,3-dione
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:19]([Cl:20])=[CH:18][C:5]([CH2:6][N:7]2C(=O)C3C(=CC=CC=3)C2=O)=[C:4]([O:21][CH3:22])[CH:3]=1.O.NN>CCO>[Cl:1][C:2]1[C:19]([Cl:20])=[CH:18][C:5]([CH2:6][NH2:7])=[C:4]([O:21][CH3:22])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
2-(4,5-dichloro-2-methoxybenzyl)isoindoline-1,3-dione
Quantity
1.8 g
Type
reactant
Smiles
ClC1=CC(=C(CN2C(C3=CC=CC=C3C2=O)=O)C=C1Cl)OC
Name
Quantity
1.34 g
Type
reactant
Smiles
O.NN
Name
Quantity
5 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography on silica gel (dichloromethane/methanol=20:1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1Cl)CN)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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